molecular formula C7H16ClNO3 B13542340 4-(Dimethylamino)-2-hydroxy-2-methylbutanoicacidhydrochloride CAS No. 2825008-67-9

4-(Dimethylamino)-2-hydroxy-2-methylbutanoicacidhydrochloride

Cat. No.: B13542340
CAS No.: 2825008-67-9
M. Wt: 197.66 g/mol
InChI Key: PASOJHALKICUCV-UHFFFAOYSA-N
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Description

    4-(Dimethylamino)-2-hydroxy-2-methylbutanoic acid hydrochloride: (4-Dimethylaminopyridine), is a chemical compound with the molecular formula .

  • It appears as a white to yellowish crystalline solid and is soluble in various organic solvents, including methanol, dichloromethane, tetrahydrofuran, and ethyl acetate. it is only sparingly soluble in water.
  • DMAP is widely used as a powerful nucleophilic catalyst in various chemical reactions due to its unique electronic properties.
  • Preparation Methods

    • DMAP can be synthesized through several methods, but one common approach involves the reaction of 4-cyanopyridine with 2-vinylpyridine and dimethylamine. The resulting intermediate undergoes hydrolysis to yield DMAP.
    • The optimal conditions for this synthesis include a molar ratio of 4-cyanopyridine to 2-vinylpyridine of 1.5, refluxing the reaction mixture in a 40% sodium hydroxide solution for 2 hours. The overall yield is approximately 87.4% .
  • Chemical Reactions Analysis

    • DMAP is primarily known for its catalytic activity in acylation reactions. It significantly enhances the reactivity of otherwise unreactive alcohols and amines in acylation (phosphorylation, sulfonation, and carbonylation) reactions.
    • Common reagents used alongside DMAP include acid anhydrides, acyl chlorides, and esters. The resulting products are acylated derivatives of alcohols or amines.
  • Scientific Research Applications

      Organic Synthesis: DMAP finds extensive use in organic synthesis, particularly in the formation of amides, esters, and other acylated compounds.

      Medicinal Chemistry: It plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

      Polymer Chemistry: DMAP contributes to the preparation of functional polymers.

      Fluorescent Labels: DMAP is employed as a fluorescent label in biochemistry and molecular biology research.

  • Mechanism of Action

    • DMAP’s mechanism of action lies in its strong nucleophilicity due to the resonance effect between the electron-donating dimethylamino group and the pyridine ring. This activation allows efficient nucleophilic substitution reactions.
    • It acts as a catalyst by facilitating the transfer of acyl groups from acylating agents to nucleophiles (alcohols or amines).
  • Comparison with Similar Compounds

    • DMAP stands out due to its exceptional nucleophilicity and high catalytic activity. Its reactivity surpasses that of regular pyridine by 104–106 times.
    • Similar compounds include pyridine itself, but none exhibit the same level of catalytic power as DMAP.

    Properties

    CAS No.

    2825008-67-9

    Molecular Formula

    C7H16ClNO3

    Molecular Weight

    197.66 g/mol

    IUPAC Name

    4-(dimethylamino)-2-hydroxy-2-methylbutanoic acid;hydrochloride

    InChI

    InChI=1S/C7H15NO3.ClH/c1-7(11,6(9)10)4-5-8(2)3;/h11H,4-5H2,1-3H3,(H,9,10);1H

    InChI Key

    PASOJHALKICUCV-UHFFFAOYSA-N

    Canonical SMILES

    CC(CCN(C)C)(C(=O)O)O.Cl

    Origin of Product

    United States

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